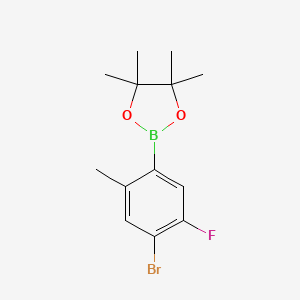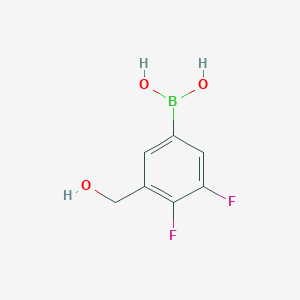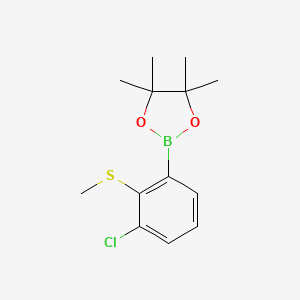![molecular formula C7H5BF6KNO B8204383 potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide is a chemical compound with the empirical formula C7H5BF6KNO and a molecular weight of 283.02 g/mol . This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It is a solid at room temperature with a melting point of 244-248°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate typically involves the reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a boron reagent, such as potassium trifluoroborate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: In an industrial setting, the production of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is primarily used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . This compound can also undergo substitution reactions where the trifluoroborate group is replaced by other functional groups .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Major Products Formed: The major products formed from reactions involving Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In biology and medicine, it can be used to modify biomolecules for drug development and diagnostic purposes . In the industry, this compound is utilized in the production of advanced materials and specialty chemicals .
作用机制
The mechanism of action of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate in Suzuki-Miyaura coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in this process are primarily the palladium catalyst and the organic substrates undergoing coupling .
相似化合物的比较
Similar Compounds:
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronic acid
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate ester
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate
Uniqueness: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is unique due to its high stability and reactivity in Suzuki-Miyaura coupling reactions . Its trifluoroborate group provides enhanced stability compared to boronic acids and esters, making it a preferred reagent in many synthetic applications .
属性
IUPAC Name |
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF6NO.K/c1-16-6-5(7(9,10)11)4(2-3-15-6)8(12,13)14;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNKVJCGYYWMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF6KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(E)-2-(dimethylamino)ethenyl]-5-nitrobenzonitrile](/img/structure/B8204305.png)

![N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride](/img/structure/B8204329.png)








![5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine](/img/structure/B8204372.png)
![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)
